molecular formula C17H14N2O3 B8588576 1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester

1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester

Cat. No. B8588576
M. Wt: 294.30 g/mol
InChI Key: IPMYTKJFQHFHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388199B2

Procedure details

To a solution of 1H-indole-3-carboxylic acid benzyl ester (3.5 g, 13.9 mmol) in THF (70 mL) at 5° C., was added NaH (60% in mineral oil, 557 mg, 13.9 mmol). The mixture was stirred at 5° C. for 30 min before slow dropwise addition of chlorosulfonyl isocyanate (2.42 mL, 27.9 mmol) maintaining the temperature between 5° C. and 10° C. The pale yellow solution was further stirred at RT for 3.5 h. Acetic acid (22.5 mL) was added (exothermic), and the resulting solution was stirred at RT for 1.5 h before addition of ice and water (100 mL). The white thick suspension was stirred at RT for 30 min and the precipitate was filtered-off, taken up in MeOH and filtered-off again to afford the desired compound. 1H-NMR (400 MHz, DMSO): δ (ppm) 8.64 (s, 1H), 8.29 (d, 1H), 8.04 (d, 1H), 7.90 (m, 2H), 7.50 (d, 2H), 7.42 (t, 2H), 7.36-7.30 (m, 3H), 5.38 (s, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:13][CH:12]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].ClS([N:26]=[C:27]=[O:28])(=O)=O.C(O)(=O)C>C1COCC1.CO.O>[CH2:1]([O:8][C:9]([C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]([C:27](=[O:28])[NH2:26])[CH:12]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CNC2=CC=CC=C12
Name
Quantity
557 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.42 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
22.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The pale yellow solution was further stirred at RT for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5° C. and 10° C
STIRRING
Type
STIRRING
Details
The white thick suspension was stirred at RT for 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CN(C2=CC=CC=C12)C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.